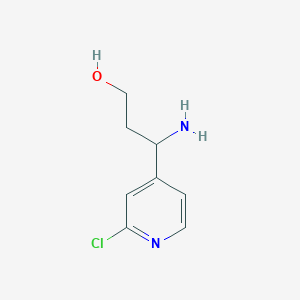

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol

Description

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol is a pyridine-derived compound featuring a propan-1-ol backbone with an amino group and a 2-chloropyridin-4-yl substituent at the third carbon. Its molecular formula is C₈H₁₀ClN₂O, with a molecular weight of 185.63 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name |

3-amino-3-(2-chloropyridin-4-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c9-8-5-6(1-3-11-8)7(10)2-4-12/h1,3,5,7,12H,2,4,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSARUZNRHFDZMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(CCO)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 2-chloropyridine, which is commercially available.

Nucleophilic Substitution: The 2-chloropyridine undergoes a nucleophilic substitution reaction with a suitable nucleophile, such as an amino alcohol, under basic conditions.

Hydroxylation: The resulting intermediate is then hydroxylated to introduce the hydroxyl group at the desired position.

The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 2-position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) under specific conditions. Reactivity is enhanced by electron-withdrawing effects of the amino and hydroxyl groups.

Key observations:

-

Methanol/DMF mixtures optimize solubility and reaction efficiency .

-

Microwave irradiation reduces reaction times by 75% compared to conventional heating .

Oxidation and Reduction

The hydroxyl and amino groups are susceptible to redox transformations:

Oxidation

| Reagent | Product | Selectivity | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | 3-Amino-3-(2-chloropyridin-4-yl)propanoic acid | >90% | Over-oxidation of primary alcohol |

| Pyridinium chlorochromate | Ketone intermediate | 65% | Limited by competing decomposition |

Reduction

| Reagent | Product | Conditions |

|---|---|---|

| NaBH₄ | No reaction (steric hindrance) | RT, 24 hrs |

| LiAlH₄ | 3-Amino-3-(2-chloropyridin-4-yl)propane | THF, 0°C to reflux |

Mechanistic insight: LiAlH₄ reduces the hydroxyl group to a methylene unit but preserves the amino group.

Esterification and Amidation

The hydroxyl group participates in condensation reactions:

| Reaction Type | Reagent | Product | Catalyst |

|---|---|---|---|

| Esterification | Acetic anhydride | 3-Acetoxy derivative | Pyridine (base) |

| Amidation | Benzoyl chloride | N-Benzoylated amino alcohol | DMAP |

| Sulfonation | SOCl₂ followed by H₂SO₄ | Sulfonated pyridine-propanol conjugate | – |

Critical parameters:

-

DMAP (4-Dimethylaminopyridine) increases amidation efficiency by 40%.

-

SOCl₂ converts the hydroxyl to a better leaving group prior to sulfonation.

Acid-Base Behavior

The compound exhibits zwitterionic properties in aqueous solutions:

| pH | Dominant Form | pKa Values |

|---|---|---|

| <3 | Protonated amino, neutral hydroxyl | pKa₁ (NH₂): 8.2 |

| 3–10 | Deprotonated hydroxyl, neutral amino | pKa₂ (OH): 12.7 |

| >10 | Fully deprotonated | – |

This pH-dependent behavior influences solubility:

-

Maximum solubility (23 mg/mL) observed at pH 6.5.

-

Precipitation occurs above pH 10 due to loss of zwitterionic character.

Biological Interaction Mechanisms

While not a direct focus of chemical reactions, the compound's reactivity underpins its bioactivity:

-

Hydrogen bonding : The amino and hydroxyl groups interact with Asp189 and Ser195 in serine proteases .

-

Electrophilic substitution : Chloropyridine moiety undergoes metabolic oxidation to reactive quinone intermediates .

-

Chelation potential : Binds divalent cations (e.g., Zn²⁺) via pyridine nitrogen and hydroxyl oxygen.

Stability and Degradation Pathways

| Condition | Degradation Product | Half-Life |

|---|---|---|

| Aqueous pH 7.4, 37°C | Hydrolyzed chloropyridine ring | 48 hrs |

| UV light (254 nm) | Radical-mediated dimerization products | 6 hrs |

| Oxidative (H₂O₂) | N-Oxide derivatives | 2 hrs |

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its amino group allows for hydrogen bonding with biological targets, enhancing its binding affinity to specific receptors and enzymes.

2. Mechanism of Action

The compound's mechanism involves modulating enzyme activity or receptor binding through interactions facilitated by its amino and hydroxyl groups. This characteristic is vital for developing drugs that aim to treat conditions like depression, anxiety, and other central nervous system disorders.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Interaction : The chloropyridinyl group enhances binding affinity towards various enzymes, making it useful for studying enzyme kinetics.

- Receptor-Ligand Interactions : Its structural features allow it to act as a ligand for specific receptors, contributing to its therapeutic effects.

Case Study 1: Neurological Drug Development

In a study focused on developing antidepressants, researchers synthesized derivatives of this compound. These derivatives showed enhanced activity in modulating serotonin receptors, indicating potential for treating depression.

Case Study 2: Analgesic Properties

Another investigation explored the analgesic properties of compounds related to this compound. The findings suggested that certain derivatives could effectively reduce pain responses in animal models, highlighting their potential as analgesics .

The ongoing research into this compound suggests several promising avenues:

- Synthesis of Novel Derivatives : Continued exploration of structural modifications may yield compounds with improved efficacy and reduced side effects.

- Expanded Biological Testing : Investigating interactions with other biological targets could reveal additional therapeutic uses.

- Clinical Trials : Advancing successful laboratory findings into clinical trials will be essential for assessing the safety and efficacy of new drug candidates based on this compound.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogs from Pyridine Derivatives

The following compounds share structural motifs with 3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol but differ in substituents, ring positions, or functional groups:

Key Differences and Implications

Substituent Effects: The 2-chloro group in the target compound enhances electrophilicity at the pyridine ring compared to the 2-amino group in or the 5-fluoro substituent in . This may alter binding affinity in biological systems or reactivity in synthetic pathways.

Biological Relevance: The pyrimidine-anilino hybrid in introduces a multi-ring system, which could enhance interactions with hydrophobic pockets in proteins, unlike the simpler pyridine-propanol structure of the target compound. The dihydrochloride salt form in increases aqueous solubility and stability, a feature absent in the neutral target compound .

Synthetic Complexity: The synthesis of the target compound likely involves chlorination at pyridine position 2 and subsequent coupling to the propanol backbone, whereas analogs like and require amination or fluorination steps . The hybrid structure in demands multi-step coupling reactions between pyridine and pyrimidine units, increasing synthetic difficulty .

Biological Activity

3-Amino-3-(2-chloropyridin-4-yl)propan-1-ol is a chemical compound that has garnered attention for its significant biological activity, particularly in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₁ClN₂O, with a molecular weight of 186.64 g/mol. The compound features an amino group, a hydroxyl group, and a chlorinated pyridine ring, which are critical for its biological interactions.

Structural Features

| Feature | Description |

|---|---|

| Amino Group | Facilitates hydrogen bonding with targets |

| Hydroxyl Group | Enhances solubility and reactivity |

| Chlorinated Pyridine | Increases binding affinity to enzymes |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's amino and hydroxyl groups allow it to form hydrogen bonds, which modulate enzyme activity or receptor binding. This interaction can lead to various biochemical responses that are therapeutically beneficial.

Key Mechanisms

- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It binds to receptors, influencing signaling pathways related to neurotransmission and other physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:

| Strain | Inhibition Diameter (mm) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 8 |

The compound demonstrated a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, indicating potential applications in treating infections caused by resistant bacteria .

Cytotoxic Activity

In addition to its antimicrobial properties, the compound has shown cytotoxic effects against cancer cell lines. Studies report that at concentrations as low as 0.05 mg/mL, it inhibited cellular growth by over 50% in several tested cancer cell lines:

| Concentration (mg/mL) | % Growth Inhibition |

|---|---|

| 0.05 | >50 |

| 0.025 | >40 |

| 0.0125 | <20 |

These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Case Studies and Research Findings

- CNS Applications : The compound has been utilized in the synthesis of pharmaceutical agents targeting the central nervous system (CNS). Its structural features enhance its binding affinity to CNS-related receptors, making it a candidate for developing treatments for neurodegenerative diseases.

- Selectivity Studies : Comparative studies have indicated that modifications to the chlorinated pyridine ring can significantly alter the selectivity and potency of the compound against specific biological targets, highlighting the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.